molecular formula C11H8BrNO B13928440 2-Bromo-1-quinolin-2-ylethanone

2-Bromo-1-quinolin-2-ylethanone

Cat. No.: B13928440
M. Wt: 250.09 g/mol
InChI Key: RRZSOVOXHBTJJB-UHFFFAOYSA-N
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Description

2-Bromo-1-quinolin-2-ylethanone is a heterocyclic compound that contains a quinoline ring system Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

The synthesis of 2-Bromo-1-quinolin-2-ylethanone typically involves the bromination of 1-quinolin-2-ylethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-1-quinolin-2-ylethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromo-1-quinolin-2-ylethanone is primarily related to its ability to interact with biological targets through its quinoline ring system. This interaction can inhibit or modulate the activity of specific enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

2-Bromo-1-quinolin-2-ylethanone can be compared with other quinoline derivatives such as 2-chloro-1-quinolin-2-ylethanone and 2-iodo-1-quinolin-2-ylethanone. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms attached to the quinoline ring . The bromine atom in this compound provides a unique balance of reactivity and stability, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

2-bromo-1-quinolin-2-ylethanone

InChI

InChI=1S/C11H8BrNO/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2

InChI Key

RRZSOVOXHBTJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)CBr

Origin of Product

United States

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